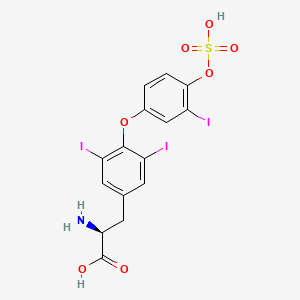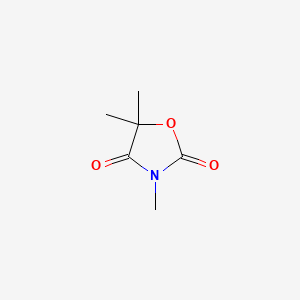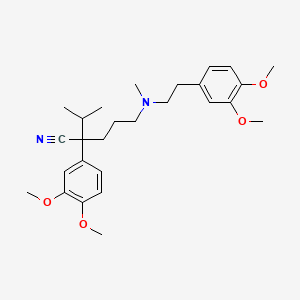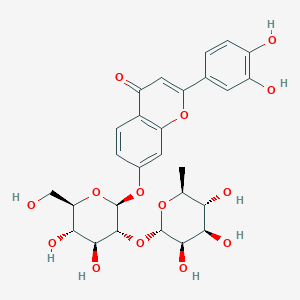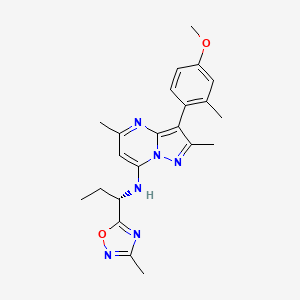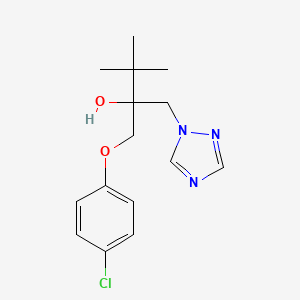
Trisodium; 2-dodecylbenzenesulfonate; 3-dodecylbenzenesulfonate;4-dodecylbenzenesulfonate
Overview
Description
Trisodium; 2-dodecylbenzenesulfonate; 3-dodecylbenzenesulfonate;4-dodecylbenzenesulfonate is an organic compound belonging to the class of sulfonates. It is a surfactant, which means it has the ability to reduce the surface tension of liquids, making it useful in various industrial and commercial applications. The compound is characterized by its chemical formula C₅₄H₈₇Na₃O₉S₃ and is known for its effectiveness in cleaning and emulsifying processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium tetrapropylbenzene sulfonate typically involves the sulfonation of tetrapropylbenzene. This process is carried out by reacting tetrapropylbenzene with sulfur trioxide (SO₃) in the presence of a catalyst, usually oleum or concentrated sulfuric acid. The reaction is highly exothermic and requires careful control of temperature and reaction conditions to prevent decomposition .
Industrial Production Methods: In industrial settings, the production of sodium tetrapropylbenzene sulfonate is scaled up using continuous sulfonation reactors. The process involves the controlled addition of sulfur trioxide to tetrapropylbenzene, followed by neutralization with sodium hydroxide (NaOH) to form the sodium salt. The product is then purified and dried to obtain the final compound .
Chemical Reactions Analysis
Types of Reactions: Trisodium; 2-dodecylbenzenesulfonate; 3-dodecylbenzenesulfonate;4-dodecylbenzenesulfonate undergoes various chemical reactions, including:
Oxidation: The sulfonate group can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonate group to sulfinate or sulfide.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and alkylation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents such as nitric acid (HNO₃) for nitration, bromine (Br₂) for bromination, and alkyl halides for alkylation.
Major Products:
Oxidation: Sulfonic acids.
Reduction: Sulfinates and sulfides.
Substitution: Nitro, bromo, and alkyl derivatives of tetrapropylbenzene.
Scientific Research Applications
Trisodium; 2-dodecylbenzenesulfonate; 3-dodecylbenzenesulfonate;4-dodecylbenzenesulfonate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell lysis and protein extraction protocols due to its surfactant properties.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Mechanism of Action
The mechanism of action of sodium tetrapropylbenzene sulfonate primarily involves its surfactant properties. The compound reduces the surface tension of liquids, allowing for better interaction between different phases (e.g., oil and water). This property is utilized in cleaning, emulsifying, and dispersing applications. At the molecular level, the sulfonate group interacts with water molecules, while the hydrophobic tetrapropylbenzene moiety interacts with non-polar substances, facilitating their solubilization .
Comparison with Similar Compounds
Sodium dodecylbenzene sulfonate: Another widely used surfactant with similar properties but a shorter alkyl chain.
Sodium sulfinates: Used as building blocks for various organosulfur compounds and have different reactivity profiles
Uniqueness: Trisodium; 2-dodecylbenzenesulfonate; 3-dodecylbenzenesulfonate;4-dodecylbenzenesulfonate is unique due to its longer alkyl chain, which provides enhanced surfactant properties compared to shorter-chain analogs. This makes it particularly effective in applications requiring strong emulsifying and dispersing capabilities .
Properties
CAS No. |
11067-82-6 |
|---|---|
Molecular Formula |
C54H87Na3O9S3 |
Molecular Weight |
1045.4 g/mol |
IUPAC Name |
trisodium;2-dodecylbenzenesulfonate;3-dodecylbenzenesulfonate;4-dodecylbenzenesulfonate |
InChI |
InChI=1S/3C18H30O3S.3Na/c1-2-3-4-5-6-7-8-9-10-11-14-17-15-12-13-16-18(17)22(19,20)21;1-2-3-4-5-6-7-8-9-10-11-13-17-14-12-15-18(16-17)22(19,20)21;1-2-3-4-5-6-7-8-9-10-11-12-17-13-15-18(16-14-17)22(19,20)21;;;/h12-13,15-16H,2-11,14H2,1H3,(H,19,20,21);12,14-16H,2-11,13H2,1H3,(H,19,20,21);13-16H,2-12H2,1H3,(H,19,20,21);;;/q;;;3*+1/p-3 |
InChI Key |
AVWQQPYHYQKEIZ-UHFFFAOYSA-K |
SMILES |
CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)[O-].CCCCCCCCCCCCC1=CC(=CC=C1)S(=O)(=O)[O-].CCCCCCCCCCCCC1=CC=CC=C1S(=O)(=O)[O-].[Na+].[Na+].[Na+] |
Canonical SMILES |
CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)[O-].CCCCCCCCCCCCC1=CC(=CC=C1)S(=O)(=O)[O-].CCCCCCCCCCCCC1=CC=CC=C1S(=O)(=O)[O-].[Na+].[Na+].[Na+] |
Appearance |
Solid powder |
Key on ui other cas no. |
11067-82-6 |
Pictograms |
Corrosive; Irritant |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Tetrapropylenebenzyl sulfonate; Merpisap PD82; Jadinol PU; EINECS 234-289-1; Nansa HS 55; Neogen R; Sodium tetrapropylbenzene sulfonate; Tetrapropylenebenenesulphonate, sodium salt; TPBS; Sodium tetrapropylenebenzenesulfonate; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


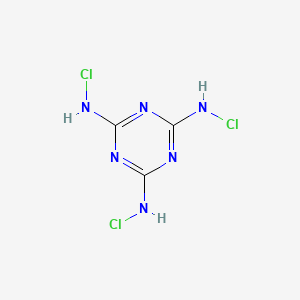
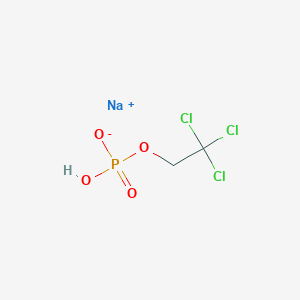
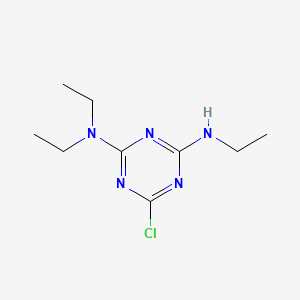
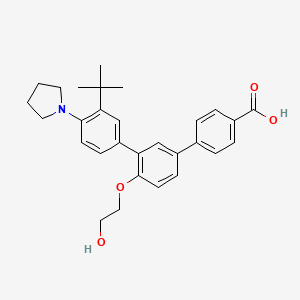
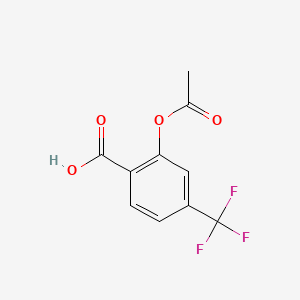
![(2S)-2-[[(4S)-4-[[(4S)-4-[[(4S)-4-[[4-[(2-amino-4-oxo-1H-pteridin-6-yl)methylamino]benzoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]pentanedioic acid](/img/structure/B1683034.png)
